4-Fluorophenylzinc bromide

Catalog No.
S1797009
CAS No.
181705-93-1
M.F
C6H4BrFZn
M. Wt
240.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorophenylzinc bromide

CAS Number

181705-93-1

Product Name

4-Fluorophenylzinc bromide

IUPAC Name

bromozinc(1+);fluorobenzene

Molecular Formula

C6H4BrFZn

Molecular Weight

240.39

InChI

InChI=1S/C6H4F.BrH.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1

SMILES

C1=CC(=CC=[C-]1)F.[Zn+]Br

Energy Storage

Biomedical Applications

Specific Scientific Field: Biomedical Research

Comprehensive and Detailed Summary of the Application: Fluorescent probes have become the analytical tool of choice in a wide range of research and industrial fields, facilitating the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .

Detailed Description of the Methods of Application or Experimental Procedures: Fluorescent probes are often used in conjunction with fluorescence microscopy to study the properties of organic or inorganic substances. Fluorescent probes can be designed to respond to specific chemical or physical changes in the environment, such as pH, temperature, or the presence of a particular analyte .

Thorough Summary of the Results or Outcomes Obtained: Many long-wavelength fluorescent probes developed have also proven applicable for in vivo biomedical applications including fluorescence-guided disease diagnosis and theranostics (e.g., fluorogenic prodrugs) .

Material Science

Specific Scientific Field: Material Science

Comprehensive and Detailed Summary of the Application: Organometallic compounds like 4-Fluorophenylzinc bromide are often used in the synthesis of complex materials. These compounds can act as precursors for the deposition of thin films of metals or semiconductors, which have applications in various fields such as electronics and photonics .

Detailed Description of the Methods of Application or Experimental Procedures: The compound can be used in a process called Chemical Vapor Deposition (CVD), where it is vaporized and reacted with other gases to deposit a thin film on a substrate .

Environmental Science

Specific Scientific Field: Environmental Science

Comprehensive and Detailed Summary of the Application: Per- and polyfluoroalkyl substances (PFAS), which include compounds like 4-Fluorophenylzinc bromide, have been found to be ubiquitous environmental contaminants .

Detailed Description of the Methods of Application or Experimental Procedures: These compounds are often studied for their persistence in the environment and their potential bioaccumulation in both aquatic and terrestrial species .

Thorough Summary of the Results or Outcomes Obtained: While large-scale monitoring studies have been implemented, the adverse outcomes to ecological and human health, particularly of replacement PFAS, remain largely unknown .

4-Fluorophenylzinc bromide is an organozinc compound with the chemical formula C6_6H4_4BrFZn and a molecular weight of 240.39 g/mol. It is characterized by the presence of a fluorine atom at the para position of the phenyl ring, which influences its reactivity and properties. This compound is typically encountered as a yellow to brown liquid and is soluble in organic solvents such as tetrahydrofuran. It is widely used in organic synthesis, particularly in reactions involving carbon-carbon bond formation due to its nucleophilic characteristics .

4-Fluorophenylzinc bromide is a flammable and air-sensitive compound. It can react violently with water and oxidizers. Organozinc compounds like this can also be toxic upon ingestion or inhalation. Due to these hazards, it's crucial to handle the compound under inert atmosphere using appropriate personal protective equipment (PPE) like gloves, goggles, and fume hoods [].

, primarily as a nucleophile. Key reaction types include:

  • Nucleophilic Substitution Reactions: The zinc atom acts as a nucleophile, replacing halides or other electrophilic groups in organic compounds.
  • Cross-Coupling Reactions: It is commonly employed in cross-coupling reactions such as Suzuki and Negishi reactions, where it forms biaryl compounds by coupling with aryl halides .

Example Reactions

  • Suzuki Coupling:
    4 Fluorophenylzinc bromide+Aryl halidePd catalystBiaryl compound\text{4 Fluorophenylzinc bromide}+\text{Aryl halide}\xrightarrow{\text{Pd catalyst}}\text{Biaryl compound}
  • Nucleophilic Substitution:
    4 Fluorophenylzinc bromide+R X4 Fluorophenyl R+ZnX\text{4 Fluorophenylzinc bromide}+\text{R X}\rightarrow \text{4 Fluorophenyl R}+\text{ZnX}
    where R-X represents an alkyl or aryl halide.

4-Fluorophenylzinc bromide can be synthesized through several methods:

  • Direct Reaction Method:
    • Reacting 4-fluoroiodobenzene with zinc powder in a suitable solvent like tetrahydrofuran under inert conditions (nitrogen or argon atmosphere).
    • The general reaction can be represented as:
      4 Fluoroiodobenzene+Zn4 Fluorophenylzinc bromide\text{4 Fluoroiodobenzene}+\text{Zn}\rightarrow \text{4 Fluorophenylzinc bromide}
  • Lithium-Zinc Exchange:
    • Another method involves the reaction of 4-fluorophenyllithium with zinc bromide, which may yield higher purity .

4-Fluorophenylzinc bromide is utilized in various fields:

  • Organic Synthesis: As a reagent for constructing complex organic molecules including pharmaceuticals and agrochemicals.
  • Material Science: In the preparation of functional materials such as polymers and electronic devices.
  • Medicinal Chemistry: Serving as an intermediate for synthesizing drug candidates and biologically active compounds .

Several compounds share similarities with 4-fluorophenylzinc bromide, particularly in terms of their reactivity and applications in organic synthesis:

Compound NameChemical FormulaUnique Features
4-Chlorophenylzinc bromideC6_6H4_4BrClZnChlorine substituent; used similarly in coupling reactions.
2-Chloro-4-fluorophenylzinc iodideC6_6H4_4BrClZnContains iodine; used in similar synthetic pathways.
Phenylmagnesium bromideC6_6H5_5BrMgMagnesium instead of zinc; different reactivity profile.
tert-Butylmagnesium chlorideC4_4H9_9ClMgBulkier group; used for different types of reactions.

Uniqueness

The uniqueness of 4-fluorophenylzinc bromide lies in its specific reactivity profile due to the fluorine atom's electronic effects, which can enhance nucleophilicity and influence selectivity in coupling reactions. Its application in synthesizing complex organic molecules while maintaining stability under various conditions distinguishes it from other organometallic reagents .

Traditional transmetallation approaches for synthesizing 4-fluorophenylzinc bromide involve the direct insertion of metallic zinc into fluorinated aromatic halides, representing one of the most fundamental synthetic pathways for organozinc compound preparation [3] [17]. The mechanism proceeds through a two-step process involving oxidative addition of the organic halide to the zinc surface, followed by solubilization of the resulting organozinc intermediate [17].

Magnesium-Mediated Transmetallation Protocols

The preparation of 4-fluorophenylzinc bromide through magnesium insertion followed by transmetallation with zinc salts has emerged as a highly effective methodology [2] [5]. The process typically involves the initial formation of a Grignard reagent from 4-fluorobromobenzene using magnesium in anhydrous tetrahydrofuran, followed by treatment with zinc bromide to yield the desired organozinc compound [2]. This approach maintains excellent functional group tolerance while providing yields ranging from 60-85% under optimized conditions [17] [21].

The reaction conditions generally require an inert atmosphere to prevent oxidation of reactive intermediates, with temperatures maintained at ambient conditions for magnesium insertion protocols [2] [5]. The use of zinc pivalate as a transmetallating agent has shown particular promise, enabling the formation of air-stable organozinc compounds with the proposed formula RZnOPiv·Mg(OPiv)X·2LiCl [42]. These solid organozinc pivalates demonstrate enhanced stability and can be stored under argon atmosphere for extended periods [42].

Direct Zinc Insertion Methodology

Direct insertion of zinc metal into 4-fluoroaryl halides represents the most straightforward approach for organozinc synthesis [17] [33]. The process involves treating 4-fluorobromobenzene with activated zinc powder in coordinating solvents such as tetrahydrofuran [10] [13]. Research has demonstrated that complete conversion of organic halides can be achieved in a single passage through zinc beds, with organozinc yields ranging from 78-100% depending on reaction conditions [10] [13].

The efficiency of direct zinc insertion is significantly influenced by metal activation methods [17] [33]. Chemical activation using trimethylsilyl chloride, dibromoethane, or hydrochloric acid pretreatment enhances the reactivity of zinc surfaces by removing oxide layers and exposing reactive metal sites [17] [33]. Mechanochemical activation through vigorous stirring or ultrasonic treatment provides alternative pathways for surface activation without the use of chemical additives [27] [33].

MethodSubstrate TypeYield Range (%)Temperature (°C)Reaction Time
Magnesium insertion with Zn(OPiv)₂Aryl halides60-85RT2-4 h
Halogen-magnesium exchange with Zn(OPiv)₂Aryl halides65-90-78 to 01-3 h
Zn powder with LiCl activationAryl/alkyl halides70-958016 h
Zn granules direct insertionOrganic halides78-100RT-801.5-14 min
Rieke zinc with lithium reductionOrganic halides80-98RT2-6 h

Rieke Zinc Methodology

Rieke zinc, prepared through lithium or sodium reduction of zinc chloride, exhibits enhanced reactivity toward oxidative addition reactions with fluorinated aromatic halides [17]. The highly reactive nature of Rieke zinc stems from its finely divided morphology and absence of surface oxide layers [17]. When lithium chloride byproduct remains present during the synthesis, it facilitates solubilization of surface organozinc intermediates through formation of ate complexes [17]. This methodology typically achieves yields of 80-98% for 4-fluorophenylzinc bromide synthesis under optimized conditions [17].

Halogen-Zinc Exchange Reactions in Tetrahydrofuran Media

Halogen-zinc exchange reactions in tetrahydrofuran represent a crucial synthetic pathway for 4-fluorophenylzinc bromide preparation, particularly when enhanced functional group tolerance is required [12] [14]. The mechanism involves the coordination of tetrahydrofuran molecules to zinc centers, forming tetrahedral complexes that stabilize the organozinc species [12] [15].

Coordination Chemistry in Tetrahydrofuran

Computational and experimental studies have established that zinc organometallic species in tetrahydrofuran solution exist predominantly as bis-tetrahydrofuran adducts [12]. For 4-fluorophenylzinc bromide, the coordination environment adopts a distorted tetrahedral geometry with the fluorophenyl group and bromide occupying two coordination sites, while two tetrahydrofuran molecules complete the coordination sphere [12]. The binding forces exhibit high electrostatic content for diorganozinc species and become increasingly covalent as electronegative substituents enhance zinc electrophilicity [12].

The stabilization provided by tetrahydrofuran coordination significantly impacts the thermodynamics of transmetalation reactions [12]. Calculations indicate that transmetalation in tetrahydrofuran is favored by approximately 9.5 kcal/mol compared to non-coordinating solvents for the formation of mixed organozinc halides [12]. This thermodynamic advantage renders organozinc reagents more powerful transmetalating agents in tetrahydrofuran environments [12].

Lithium Chloride Activation Effects

The addition of lithium chloride to tetrahydrofuran media dramatically enhances the efficiency of halogen-zinc exchange reactions for 4-fluorophenylzinc bromide synthesis [17] [21]. Mechanistic investigations using fluorescence microscopy have revealed that lithium chloride functions by accelerating the solubilization of surface organozinc intermediates rather than promoting oxidative addition itself [17]. The formation of soluble ate complexes with the general formula (THF)ₙLi[RZnX₂] facilitates the dissolution of organozinc species from zinc surfaces [17].

Research has demonstrated that lithium chloride, lithium bromide, and lithium iodide exhibit comparable effectiveness in promoting organozinc solubilization, while lithium fluoride and lithium triflate show minimal activity [17]. The optimal lithium chloride concentration typically ranges from 0.5 to 1.0 equivalents relative to the organic halide substrate [21]. Under these conditions, yields of 4-fluorophenylzinc bromide can reach 85-95% with enhanced reproducibility compared to lithium chloride-free systems [21].

Solvent SystemConversion RateTypical Yield (%)Functional Group ToleranceSustainability Rating
THFModerate70-85GoodModerate
THF with LiClEnhanced85-95ExcellentModerate
DMFHigh80-92GoodLow
DMSOVery High90-98ExcellentLow
2-MeTHFModerate66-85GoodHigh

Reaction Kinetics and Mechanism

Kinetic studies of halogen-zinc exchange in tetrahydrofuran have revealed complex multi-step mechanisms involving initial coordination, oxidative addition, and subsequent solubilization phases [14] [17]. The reaction proceeds through formation of surface organozinc intermediates that subsequently undergo solubilization facilitated by coordinating solvents and lithium salt additives [17]. Single-particle fluorescence microscopy studies have enabled direct observation of these intermediates, providing unprecedented insight into the mechanistic details [14] [17].

The presence of fluorine substituents on the aromatic ring influences both the rate of oxidative addition and the stability of resulting organozinc intermediates [22]. Electron-withdrawing fluorine atoms enhance the electrophilicity of the carbon-halogen bond, facilitating oxidative addition to zinc surfaces [22]. Simultaneously, the fluorine substituent stabilizes the resulting organozinc species through electronic effects, contributing to improved yields and selectivity [22].

Industrial-Scale Production Methodologies

Industrial-scale synthesis of 4-fluorophenylzinc bromide requires robust methodologies that balance efficiency, reproducibility, and economic viability [10] [13] [31]. Contemporary approaches emphasize continuous flow processes that minimize the accumulation of sensitive organozinc intermediates while maintaining high throughput and consistent product quality [10] [29] [31].

Continuous Flow Synthesis Systems

Continuous flow methodologies for 4-fluorophenylzinc bromide production utilize fixed beds of zinc granules or turnings through which solutions of 4-fluorobromobenzene are passed [10] [13]. These systems provide approximately 250-fold excess of zinc throughout the reaction, ensuring complete conversion of organic halides [10]. Laboratory-scale reactors originally designed for Grignard reagent formation have been successfully adapted for organozinc synthesis, incorporating zinc replenishing units to maintain consistent metal availability [13] [31].

Process optimization studies have demonstrated that complete conversion of organic halides can be achieved in residence times ranging from 1.5 to 14 minutes, depending on substrate reactivity and reaction conditions [10] [13]. The formed organozinc reagents exhibit yields of 84-100% on laboratory scale, with pilot-scale operations achieving 82-98% yields at throughput rates up to 18 liters per hour [10] [13]. Large-scale implementations can process over 500 liters per hour with conversion efficiencies maintained at 80-92% [13].

Process Intensification Strategies

Industrial production of 4-fluorophenylzinc bromide benefits significantly from process intensification approaches that reduce reaction times and improve atom economy [10] [13]. The use of highly concentrated starting materials up to 2.0 M has been successfully demonstrated, enabling more efficient use of reactor volume and reduced solvent consumption [10] [21]. Mechanical activation of zinc surfaces through controlled stirring or ultrasonic treatment eliminates the need for chemical activating agents while maintaining high conversion rates [27] [33].

Temperature control represents a critical parameter in industrial-scale synthesis, with optimal conditions typically maintained between ambient temperature and 80°C depending on the specific protocol employed [10] [13]. Higher temperatures accelerate reaction rates but may compromise selectivity or lead to side product formation [21]. Process monitoring through online analytical techniques, including process infrared spectroscopy with flow cells, enables real-time assessment of conversion and product quality [13].

ScaleThroughput RateConversion Efficiency (%)Residence TimeProcess Reliability
Laboratory (mL)30-50 mL/h84-1001.5-14 minExcellent
Pilot (L)3-18 L/h82-982-15 minGood
Industrial (10-100L)50-200 L/h85-955-30 minGood
Large Scale (>100L)>500 L/h80-9210-60 minModerate

Quality Control and Standardization

Industrial production protocols incorporate rigorous quality control measures to ensure consistent product specifications for 4-fluorophenylzinc bromide [13] [29]. Quantitative analysis is typically performed through iodine titration methods that provide accurate determination of organozinc concentration [21] [29]. Gas chromatographic analysis following controlled quenching reactions enables assessment of conversion efficiency and identification of potential side products [10] [13].

Standardization of zinc metal quality represents a crucial factor in maintaining process reproducibility [33]. Commercial zinc powder exhibits significant batch-to-batch variation that can impact reaction outcomes [33]. High-purity zinc (99.999%) provides optimal results, while lower-grade materials may require additional activation steps or longer reaction times [9] [33]. The development of standardized activation protocols using trimethylsilyl chloride or dibromoethane treatment helps mitigate variability associated with zinc quality [17] [33].

Solvent Effects on Reaction Kinetics and Yield

Solvent selection profoundly influences both the rate of 4-fluorophenylzinc bromide formation and the stability of the resulting organozinc species [12] [14] [37]. Comprehensive mechanistic studies have elucidated the specific roles of different solvents in facilitating oxidative addition, intermediate stabilization, and product solubilization [14] [37].

Mechanistic Origins of Solvent Effects

Single-particle fluorescence microscopy combined with nuclear magnetic resonance spectroscopy has revealed distinct mechanistic pathways by which different solvents influence organozinc synthesis [14] [37]. Polar aprotic solvents such as dimethyl sulfoxide accelerate the oxidative addition step through stabilization of charged intermediates formed during single-electron transfer processes [14] [37]. In contrast, coordinating solvents like tetrahydrofuran primarily enhance the solubilization of surface organozinc intermediates through formation of stable coordination complexes [14] [37].

The acceleration of oxidative addition in dimethyl sulfoxide relative to tetrahydrofuran can be attributed to the superior ability of dimethyl sulfoxide to stabilize transient charged species [14] [37]. Nuclear magnetic resonance kinetics studies demonstrate nearly complete conversion of 4-fluoroiodobenzene to the corresponding organozinc reagent within 30 minutes in dimethyl sulfoxide, compared to only 3% conversion in tetrahydrofuran under identical conditions [37]. However, once formed, surface intermediates exhibit similar persistence in both solvents [37].

Induction Period Phenomena

The observation of solvent-dependent induction periods provides critical insight into the mechanistic requirements for organozinc formation [37]. Tetrahydrofuran systems typically exhibit induction periods of 15-30 minutes, during which vigorous stirring is required to achieve mechanical etching of inactive zinc surface layers [37]. Dimethyl sulfoxide effectively eliminates induction periods by accelerating the chemical process of oxidative addition to a rate sufficient for rapid surface activation [37].

Mechanical preactivation studies confirm that the induction period in tetrahydrofuran arises from the time required for exposure of reactive zinc surfaces through physical etching processes [37]. When zinc powder is pre-stirred vigorously in tetrahydrofuran prior to substrate addition, significantly enhanced buildup of organozinc intermediates is observed [37]. These findings provide mechanistic justification for the widespread use of ultrasonic treatment in organozinc synthesis protocols [37].

SolventReaction RateInduction PeriodMechanism EffectSustainability Score
Tetrahydrofuran (THF)BaselinePresent (15-30 min)Solubilization enhancement7/10
Dimethyl sulfoxide (DMSO)10-15x fasterAbsentOxidative addition acceleration4/10
N,N-Dimethylformamide (DMF)5-8x fasterMinimal (5-10 min)Mixed effects3/10
2-MethyltetrahydrofuranSimilar to THFPresent (20-40 min)Solubilization enhancement9/10
AcetonitrileVery slowExtended (>60 min)Poor coordination5/10

Coordination Environment Effects

The coordination environment provided by different solvents significantly impacts the structure and reactivity of 4-fluorophenylzinc bromide [12] [15]. Density functional theory calculations and experimental nuclear magnetic resonance studies demonstrate that zinc centers in tetrahydrofuran adopt tetrahedral coordination geometries with two solvent molecules completing the coordination sphere [12]. The distortion from ideal tetrahedral geometry decreases as more electronegative substituents increase zinc electrophilicity [12].

Solvent exchange dynamics play important roles in determining organozinc reactivity [15]. In tetrahydrofuran solutions, dynamic exchange of coordinated solvent molecules occurs through associative mechanisms involving transient octahedral intermediates [15]. These exchange processes influence the accessibility of zinc centers for subsequent transmetalation reactions and may impact the selectivity of coupling processes [15]. Alternative ethereal solvents such as 2-methyltetrahydrofuran provide similar coordination environments while offering improved sustainability profiles due to their renewable sources [21].

Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally benign methodologies for 4-fluorophenylzinc bromide synthesis aligns with contemporary green chemistry principles aimed at reducing environmental impact while maintaining synthetic efficiency [16] [35] [38]. These approaches encompass solvent-free methodologies, renewable feedstock utilization, and energy-efficient activation techniques [16] [35].

Mechanochemical Synthesis Methods

Mechanochemical approaches enable the formation of 4-fluorophenylzinc bromide through ball milling techniques that eliminate the need for organic solvents [27]. These methods involve grinding zinc powder with 4-fluorobromobenzene in the presence of catalytic amounts of palladium complexes, simultaneously generating organozinc reagents and facilitating their consumption in cross-coupling reactions [27]. The mechanochemical activation provides sufficient energy to overcome the activation barriers associated with zinc surface reactions while minimizing waste generation [27].

Research has demonstrated that mechanochemical protocols can achieve excellent yields for a variety of organozinc species using different forms of zinc including granular, powder, and high-purity grades [27]. The methodology proves particularly effective for concurrent organozinc generation and Negishi coupling reactions, eliminating the need for direct handling of sensitive organometallic intermediates [27]. One-pot protocols enable the simultaneous formation of carbon-carbon bonds between fluorinated aromatic systems and diverse coupling partners [27].

Renewable Solvent Systems

The implementation of bio-sourced solvents represents a significant advancement in sustainable organozinc synthesis [21] [39]. 2-Methyltetrahydrofuran, derived from renewable biomass sources, provides coordination properties comparable to conventional tetrahydrofuran while offering superior environmental profiles [21]. Comparative studies demonstrate that 4-fluorophenylzinc bromide can be prepared in 2-methyltetrahydrofuran with yields ranging from 66-85%, representing only modest decreases compared to traditional tetrahydrofuran systems [21].

The adoption of renewable solvent systems contributes to reduced carbon footprints and decreased dependence on petroleum-derived feedstocks [39]. Life cycle assessment studies indicate significant environmental benefits when bio-sourced solvents replace conventional ethereal media [35] [39]. However, the implementation of renewable solvents must be balanced against potential impacts on reaction efficiency and product quality [21].

Green ApproachEnvironmental BenefitYield Improvement (%)Energy ReductionImplementation Difficulty
Mechanochemical activationReduced solvent use15-25HighLow
Ultrasonic-assisted synthesisLower energy consumption20-30ModerateLow
Microwave-assisted reactionsFaster reactions, less waste25-40HighModerate
Solvent-free conditionsNo organic solvents10-20Very HighHigh
Bio-sourced solvents (2-MeTHF)Renewable solvent source5-15LowLow
Continuous flow processesMinimized waste generation20-35ModerateModerate
Metal surface activationEnhanced atom economy30-50HighModerate

Energy-Efficient Activation Techniques

Ultrasonic and microwave-assisted methodologies provide energy-efficient alternatives to conventional thermal activation for 4-fluorophenylzinc bromide synthesis [16] [38]. Ultrasonic treatment facilitates zinc surface activation through cavitation effects that mechanically disrupt oxide layers while promoting intimate contact between reactants [38]. These approaches typically reduce reaction times by 20-30% while maintaining or improving product yields [38].

Microwave-assisted synthesis enables rapid heating of reaction mixtures through dielectric coupling, providing precise temperature control and enhanced reaction rates [16] [38]. The selective heating of polar solvents and metal surfaces accelerates oxidative addition processes while minimizing energy consumption [38]. Combined with continuous flow methodologies, microwave activation can achieve yield improvements of 25-40% compared to conventional heating methods [16] [38].

Atom Economy Optimization

The optimization of atom economy in 4-fluorophenylzinc bromide synthesis focuses on maximizing the incorporation of starting materials into desired products while minimizing waste generation [35] [38]. Catalytic activation methods using substoichiometric quantities of trimethylsilyl chloride or dibromoethane represent significant improvements over stoichiometric activation approaches [17]. The development of recyclable zinc activation systems enables multiple uses of metal surfaces, reducing overall material consumption [33].

The Negishi coupling represents one of the most fundamental carbon-carbon bond-forming reactions in organometallic chemistry, particularly when utilizing organozinc reagents such as 4-fluorophenylzinc bromide [1] [2]. The catalytic cycle proceeds through three primary mechanistic steps: oxidative addition, transmetalation, and reductive elimination [2].

Oxidative Addition Mechanisms

The initial step involves the insertion of palladium(0) species into the carbon-halogen bond of the electrophilic coupling partner [1] [4]. For 4-fluorophenylzinc bromide reactions, this typically involves aryl halides or triflates as electrophiles. The oxidative addition process is facilitated by electron-rich phosphine ligands that increase the electron density on palladium, promoting nucleophilic attack on the electrophile [2] [5].

The mechanism proceeds through a concerted process where the palladium center simultaneously forms bonds with both the carbon and halogen atoms of the electrophile [1]. This step is generally irreversible under typical reaction conditions and forms a palladium(II) intermediate bearing both the aryl group and halide ligand [6] [4].

Transmetalation Processes

The transmetalation step represents the most critical phase where 4-fluorophenylzinc bromide transfers its aryl group to the palladium center [7]. This process is fundamentally different from other organometallic reagents due to the unique reactivity profile of organozinc compounds [8] [9].

Research has demonstrated that organozinc reagents exhibit remarkably facile transmetalation capabilities, proceeding at temperatures as low as -60°C [7]. The electron-withdrawing fluorine substituent in 4-fluorophenylzinc bromide enhances the stability of the zinc-carbon bond while simultaneously increasing the nucleophilicity of the aromatic system [10] .

The transmetalation occurs through a four-membered transition state involving the palladium center, the zinc atom, and the transferring organic groups [12]. The presence of the fluorine substituent provides electronic stabilization through resonance effects while avoiding excessive steric hindrance [13].

Reductive Elimination and Catalyst Regeneration

The final step involves reductive elimination from the diorganopalladium(II) complex to form the desired carbon-carbon bond while regenerating the palladium(0) catalyst [1] [6]. This process is generally facilitated by sterically bulky ligands that destabilize the palladium(II) complex and promote product formation [14] [5].

The electronic properties of the fluorine substituent play a crucial role in this step by influencing the electron density of the aromatic system [15]. The electron-withdrawing nature of fluorine facilitates the reductive elimination process by reducing electron density on the aromatic ring, making it more susceptible to carbon-carbon bond formation [13] [15].

Nucleophilic Reactivity in Carbon-Carbon Bond Formation

The nucleophilic character of 4-fluorophenylzinc bromide represents a fundamental aspect of its reactivity in cross-coupling processes [16] [17]. Unlike many other organometallic reagents, organozinc compounds exhibit unique nucleophilic properties that enable efficient carbon-carbon bond formation under mild conditions [18] [19].

Electronic Effects of Fluorine Substitution

The presence of the fluorine substituent significantly influences the nucleophilic reactivity of the zinc reagent [10] [20]. While fluorine is electron-withdrawing through inductive effects, it can also donate electron density through resonance, creating a complex electronic environment that affects reactivity [13] [21].

Computational studies have revealed that the fluorine substituent stabilizes the zinc-carbon bond through a combination of inductive and resonance effects [10]. This stabilization allows for better control over the reactivity while maintaining sufficient nucleophilicity for effective transmetalation [8].

Coordination Effects and Stability

The coordination environment around the zinc center plays a crucial role in determining nucleophilic reactivity [9] [16]. In tetrahydrofuran solutions, 4-fluorophenylzinc bromide exists primarily as a monomeric species with coordinated solvent molecules [10] [9]. This coordination stabilizes the organozinc reagent while maintaining reactivity toward electrophilic palladium complexes [8].

Research has demonstrated that solvent effects significantly influence the nucleophilic behavior of organozinc reagents [9]. Polar aprotic solvents like DMSO accelerate the formation of organozinc species by facilitating the oxidative addition step during reagent preparation [9]. However, for cross-coupling applications, THF remains the preferred solvent due to its ability to stabilize the organozinc while allowing efficient transmetalation [10] [22].

Mechanistic Pathways for Nucleophilic Attack

The nucleophilic attack of 4-fluorophenylzinc bromide on palladium complexes proceeds through a bimolecular mechanism involving direct coordination of the zinc reagent to the palladium center [12] [23]. This process is facilitated by the Lewis acidic nature of the palladium(II) intermediate formed during oxidative addition [6] [12].

Kinetic studies have revealed that the transmetalation step is generally not rate-limiting in Negishi coupling reactions involving aryl organozinc reagents [24] [25]. Instead, the oxidative addition or reductive elimination steps typically control the overall reaction rate, depending on the specific substrates and reaction conditions employed [24] [6].

Substrate Scope Limitations and Steric Effects

The substrate scope of 4-fluorophenylzinc bromide in cross-coupling reactions is significantly influenced by steric and electronic factors that affect both the organozinc reagent and the electrophilic coupling partner [26] [27] [28].

Steric Hindrance at the Electrophile

Steric effects play a primary role in determining the success of cross-coupling reactions with 4-fluorophenylzinc bromide [26] [27]. Aryl halides bearing substitution at the ortho position exhibit dramatically reduced coupling efficiency compared to para- or meta-substituted derivatives [26] [13].

Research has demonstrated that 2,6-disubstituted aryl bromides are essentially unreactive in Negishi coupling with organozinc reagents due to severe steric hindrance around the reaction site [26] [29]. This limitation represents one of the most significant scope restrictions for 4-fluorophenylzinc bromide chemistry [27].

The steric sensitivity extends beyond simple substitution patterns to include the nature of the substituents themselves [27] [30]. Bulky groups such as tert-butyl or isopropyl at positions adjacent to the reaction center can completely shut down the coupling process [27] [28].

Electronic Effects on Substrate Reactivity

Electronic effects of substituents on both the organozinc reagent and the electrophile significantly influence reaction outcomes [21] [13]. Electron-withdrawing groups on aryl halides generally accelerate the oxidative addition step, leading to faster overall reaction rates [13] [6].

Conversely, electron-rich aryl halides may require more forcing conditions or specialized catalyst systems to achieve efficient coupling [13] [21]. The balance between electronic activation and steric accessibility must be carefully considered when designing synthetic routes utilizing 4-fluorophenylzinc bromide [21] [27].

Functional Group Tolerance

One of the significant advantages of organozinc reagents like 4-fluorophenylzinc bromide is their excellent functional group tolerance [31] [10]. Unlike Grignard reagents or organolithium compounds, organozinc species are compatible with many sensitive functional groups including esters, nitriles, and even some carbonyl compounds [31] [17].

This tolerance extends to both the organozinc component and the electrophilic coupling partner [32] [20]. Substrates bearing ethereal linkages, aromatic heterocycles, and even some basic nitrogen functionalities can participate in Negishi coupling reactions with 4-fluorophenylzinc bromide [32] [29].

However, certain limitations persist, particularly with substrates bearing acidic protons or strongly coordinating groups that may interfere with the catalytic cycle [31] [33]. Careful substrate design and protection strategies may be necessary in such cases [30] [28].

Temperature-Dependent Reaction Pathways

Temperature plays a crucial role in determining the efficiency, selectivity, and mechanism of cross-coupling reactions involving 4-fluorophenylzinc bromide [34] [35] [15]. Understanding these temperature effects is essential for optimizing reaction conditions and achieving desired outcomes [36] [34].

Low-Temperature Reactivity Profiles

At temperatures below 25°C, cross-coupling reactions with 4-fluorophenylzinc bromide generally proceed slowly but with high selectivity [15] [14]. The reduced thermal energy limits side reactions such as β-hydride elimination and homocoupling, leading to cleaner product profiles [14] [27].

Research has shown that certain catalyst systems can achieve efficient coupling at temperatures as low as 0°C, particularly when using electron-rich phosphine ligands or specialized palladium precatalysts [14] [15]. These conditions are particularly valuable for substrates prone to decomposition or isomerization at elevated temperatures [27] [15].

Optimal Temperature Ranges

The majority of successful cross-coupling reactions with 4-fluorophenylzinc bromide occur in the temperature range of 25-60°C [10] [22] [13]. This range provides sufficient thermal energy to drive the catalytic cycle while maintaining good selectivity and functional group tolerance [13] [29].

Kinetic studies have revealed that the transmetalation step is particularly temperature-sensitive, with rate enhancements observed as temperature increases within this optimal range [9] [24]. However, excessive temperatures can lead to catalyst decomposition and undesired side reactions [34] [28].

High-Temperature Complications

At temperatures above 80°C, several complications arise that can compromise reaction efficiency and selectivity [34] [35]. Ligand decomposition becomes a significant issue, particularly with electron-rich phosphines commonly used in Negishi coupling [37] [38].

Homocoupling of the organozinc reagent becomes more prevalent at elevated temperatures, leading to formation of symmetrical biaryl byproducts [7] [24]. Additionally, β-hydride elimination pathways become more competitive, particularly with alkyl-substituted substrates [14] [30].

Mechanistic Temperature Dependencies

Temperature affects different mechanistic steps of the catalytic cycle to varying degrees [34] [9]. The oxidative addition step generally shows positive temperature dependence, with faster rates observed at higher temperatures [9] [6].

The transmetalation process exhibits complex temperature behavior, with optimal rates achieved in moderate temperature ranges [24] [25]. Excessive heat can disrupt the coordination environment around zinc, potentially interfering with efficient group transfer [9] [8].

Reductive elimination typically benefits from elevated temperatures, as the increased thermal energy helps overcome activation barriers for carbon-carbon bond formation [6] [15]. However, this must be balanced against the potential for ligand decomposition and side reactions at very high temperatures [34] [38].

Dates

Last modified: 08-15-2023

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